molecular formula C22H32N2O2S B3047475 N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine CAS No. 1400540-68-2

N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine

Cat. No.: B3047475
CAS No.: 1400540-68-2
M. Wt: 388.6
InChI Key: NROQEIOUTKDKPG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine is a structurally complex thiazole derivative featuring a 12-membered decahydrocyclododecane ring fused to a thiazole core. The 3,4-dimethoxybenzyl substituent on the thiazole nitrogen introduces electron-rich aromatic character, which may enhance solubility and receptor-binding interactions.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2S/c1-25-19-14-13-17(15-20(19)26-2)16-23-22-24-18-11-9-7-5-3-4-6-8-10-12-21(18)27-22/h13-15H,3-12,16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROQEIOUTKDKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC3=C(S2)CCCCCCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119432
Record name 2-Cyclododecathiazolamine, N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7,8,9,10,11,12,13-decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400540-68-2
Record name 2-Cyclododecathiazolamine, N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7,8,9,10,11,12,13-decahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400540-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclododecathiazolamine, N-[(3,4-dimethoxyphenyl)methyl]-4,5,6,7,8,9,10,11,12,13-decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine is a complex organic compound featuring a thiazole ring fused with a cyclododecane structure. Its unique chemical properties and potential biological activities stem from the presence of the dimethoxybenzyl group and various functional groups that enhance its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Cyclododecane Structure : A twelve-membered carbon ring that contributes to the compound's three-dimensional conformation.
  • Dimethoxybenzyl Group : Enhances lipophilicity and potential interactions with biological targets.

Preliminary studies suggest that this compound may exhibit various biological activities due to its structural features. Compounds containing thiazole rings are often associated with:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Modulating inflammatory pathways.

Comparative Biological Activity

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
2-Amino-thiazoleBasic thiazole structureAntimicrobial
5-Methyl-thiazoleMethyl substitution on the ringAntifungal
3-ThiazolylbenzamideBenzamide linkageAnticancer
N-(3,4-dimethoxybenzyl)-...Dimethoxybenzyl & cyclododecanePotentially diverse

This table illustrates that while these compounds share a common thiazole framework or related functionalities; this compound's unique combination of structural elements may confer distinct biological properties and applications.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of thiazole derivatives. The study found that compounds with similar structural motifs to N-(3,4-dimethoxybenzyl)-... could inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways. The specific mechanisms involved modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Efficacy Research

Another study focused on the antimicrobial activity of thiazole derivatives against various bacterial strains. Results indicated that compounds similar to N-(3,4-dimethoxybenzyl)-... exhibited significant antibacterial effects by disrupting bacterial cell membranes .

Inflammation Modulation

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory properties of thiazole-containing compounds. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound’s decahydrocyclododecane-thiazole framework distinguishes it from smaller cyclic thiazoles, such as tetrahydrobenzo[d]thiazol-2-amine derivatives (e.g., N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, CAS 312284-73-4) .

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
Target Compound Decahydrocyclododeca[d][1,3]thiazole 3,4-Dimethoxybenzyl ~450 (estimated) ~3.5–4.0
N-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine Tetrahydrobenzo[d]thiazole 3,4-Dimethylphenyl ~300 (estimated) ~2.8–3.2
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl, 4-chlorobenzylidene ~280 (measured) ~2.5–3.0

Substituent Effects

  • This may improve solubility and receptor affinity, as seen in anti-inflammatory thiazolyl Schiff bases (e.g., 4-(4-substitutedphenyl)-N-(4-substitutedbenzylidene)-thiazol-2-amine derivatives) .
  • Arylmethylamine vs.

Q & A

Q. How to validate target engagement in cellular assays?

  • Answer : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure direct binding to purified targets. In cellular models, employ thermal shift assays (CETSA) or siRNA knockdown to confirm activity is target-dependent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Reactant of Route 2
N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine

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